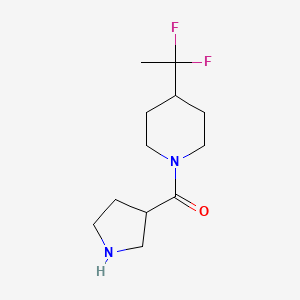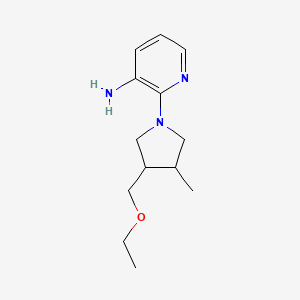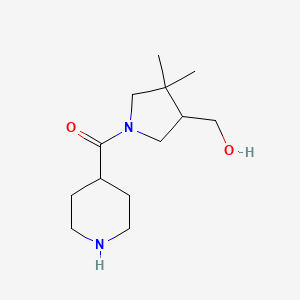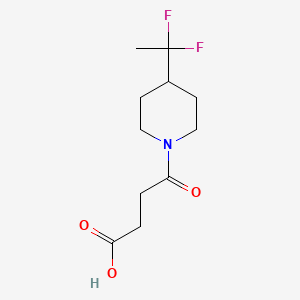
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide” has been reported in the literature. For instance, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Crystallography studies have elucidated the structure of acetamide derivatives, revealing intricate molecular arrangements through hydrogen bonding and other intermolecular interactions. For instance, crystal structures of C,N-disubstituted acetamides demonstrate how a combination of N—H⋯O and C—H⋯O hydrogen bonds, along with halogen⋯π interactions, contribute to the formation of complex sheet structures in the solid state (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Synthesis and Biological Evaluation
The synthesis of acetamide derivatives and their evaluation for pharmacological activities are prominent areas of research. For example, the synthesis of a novel acetamide compound demonstrated significant antioxidant, analgesic, and anti-inflammatory activities, making it a potential candidate for further drug development (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Coordination Chemistry and Antioxidant Activity
Research on acetamide derivatives includes the development of coordination complexes with metals, exploring their structural characteristics and potential as antioxidants. Studies have shown how hydrogen bonding plays a crucial role in the self-assembly processes of these complexes, which exhibit significant antioxidant properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Herbicidal Activity
The inhibitory effects of chloroacetamide herbicides on fatty acid synthesis in algae highlight the utility of these compounds in agricultural applications. Their selective herbicidal activity is crucial for managing weeds in various crops, providing insights into the action mechanism of chloroacetamides in plant systems (Weisshaar & Böger, 1989).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of acetamide derivatives contribute to the development of materials for photonic applications. These studies assess both linear and nonlinear optical behaviors, identifying compounds as candidates for optical devices such as switches and modulators (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-7-10(13)12(8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNMCHABNVMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)




![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1491027.png)
![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)
![(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid](/img/structure/B1491030.png)

![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)